molecular formula C7H8ClNO B13648322 2-Chloro-6-(methoxymethyl)pyridine

2-Chloro-6-(methoxymethyl)pyridine

Cat. No.: B13648322
M. Wt: 157.60 g/mol
InChI Key: SKQIWCVZBJEWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(methoxymethyl)pyridine is a valuable chemical building block in organic synthesis and pharmaceutical research. The chloro and methoxymethyl substituents on the pyridine ring make it a versatile intermediate for constructing more complex molecules through various substitution and cross-coupling reactions. Pyridine scaffolds are recognized as privileged structures in medicinal chemistry due to their widespread presence in biologically active compounds. These structures are known to exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and antiviral properties . Specifically, 2-pyridone derivatives, which are closely related to this compound, are considered a distinct category of pharmacophores and have attracted significant attention for their uses as synthetic intermediates and their biological importance . The synthetic versatility of such pyridine substrates allows researchers to utilize them in the synthesis of a wide range of heterocyclic compounds and as raw material for drug synthesis . This compound is offered for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or personal use. All information presented is for informational purposes and researchers should handle this material with the appropriate safety precautions.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

2-chloro-6-(methoxymethyl)pyridine

InChI

InChI=1S/C7H8ClNO/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3

InChI Key

SKQIWCVZBJEWHL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methoxymethyl)pyridine typically involves the chlorination of 6-(methoxymethyl)pyridine. One common method is the reaction of 6-(methoxymethyl)pyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

6-(methoxymethyl)pyridine+SOCl2This compound+SO2+HCl\text{6-(methoxymethyl)pyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 6-(methoxymethyl)pyridine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods: Industrial production methods for this compound often involve similar chlorination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(methoxymethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products:

Scientific Research Applications

Chemistry: 2-Chloro-6-(methoxymethyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may exhibit antimicrobial, antiviral, or anticancer properties, depending on the specific modifications made to the pyridine ring .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as a precursor for more complex molecules. Its versatility in chemical reactions makes it a useful starting material for various industrial processes .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methoxymethyl)pyridine depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the chlorine atom can participate in halogen bonding, while the methoxymethyl group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect .

Comparison with Similar Compounds

Key Parameters:

  • 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin): Molecular weight: 230.9 g/mol Melting point: 63°C Boiling point: 136–137°C (at 11 mmHg) Log P (octanol/water): 3.41 (experimental) Water solubility: Insoluble .
  • 2-Chloro-6-methoxypyridine:

    • Molecular weight: 143.57 g/mol
    • Structure: Smaller substituent (OCH₃) enhances solubility compared to bulkier analogs .
  • 2-Chloro-6-methylpyridine: Molecular weight: 127.57 g/mol Density: Not reported, but lower polarity expected due to CH₃ group .

The methoxymethyl group in the target compound likely increases hydrophilicity compared to methyl or trichloromethyl groups but retains higher steric hindrance than methoxy.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-6-(methoxymethyl)pyridine and its derivatives?

The synthesis of pyridine derivatives with methoxymethyl substituents often involves nucleophilic substitution or cyclization reactions. For example:

  • Cyclization of precursors : Analogous compounds like 6-Chloro-2-(trifluoromethyl)pyridine derivatives are synthesized via cyclization of halogenated pyridines with trifluoromethyl-containing reagents under reflux conditions (e.g., using ethanol as a solvent at 80°C) .
  • Methoxymethyl introduction : The methoxymethyl group can be introduced via alkylation of chloropyridine intermediates using methoxymethyl chloride in the presence of a base like potassium carbonate .
    Key considerations : Optimize reaction time, temperature, and stoichiometry to avoid side products like over-alkylation or decomposition.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • X-ray crystallography : Resolve the crystal structure to confirm substituent positions, as demonstrated for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile .
  • Spectroscopy : Use 1^1H/13^13C NMR to identify methoxymethyl (-OCH2_2O-) and pyridine ring protons. For example, methoxymethyl protons typically appear as a singlet at ~3.3–3.5 ppm in 1^1H NMR .
  • Thermal analysis : Determine melting points (e.g., 60–65°C for structurally similar nitrapyrin analogs) and solubility profiles in polar solvents like ethanol or acetonitrile .

Advanced Research Questions

Q. How do researchers resolve contradictions in mutagenicity data for chlorinated pyridine derivatives?

Conflicting mutagenicity results (e.g., weak positives in Salmonella strains with metabolic activation vs. negatives without) require:

  • Mechanistic studies : Assess metabolic pathways using liver microsomes to identify reactive intermediates. For example, 2-Chloro-6-(trichloromethyl)pyridine shows species-dependent activation, explaining variability in Ames test outcomes .
  • Dose-response analysis : Test sub-toxic concentrations to distinguish artifact signals from true mutagenic effects. Historical control data should contextualize anomalies like elevated resorption rates in reproductive toxicity studies .

Q. What methodologies are used to evaluate the biological activity of methoxymethyl-substituted pyridines?

  • Receptor binding assays : Screen for activity against neurological targets (e.g., M4 muscarinic receptors) using radioligand displacement assays. For example, pyrrolo[3,4-b]pyridine analogs exhibit allosteric modulation with IC50_{50} values <25 µM .
  • Cytotoxicity profiling : Compare IC50_{50} values across cell lines (e.g., cancer vs. normal cells) using MTT assays. Structural analogs like 6-Chloro-2-(trifluoromethyl)imidazopyridines show selective anticancer activity (IC50_{50} = 25 µM) .
    Data interpretation : Correlate electronic effects (e.g., electron-withdrawing Cl) with bioactivity trends using QSAR models.

Q. How can researchers assess the environmental and metabolic stability of this compound?

  • Metabolite identification : Use 14^{14}C-labeled compounds in rodent studies to track urinary excretion. For example, 2-Chloro-6-(trichloromethyl)pyridine is rapidly metabolized to 6-chloropicolinic acid in rats (>80% within 24 hours) .
  • Soil persistence studies : Monitor degradation rates under varying pH and microbial conditions. Nitrapyrin analogs degrade faster in alkaline soils due to hydrolytic cleavage of the trichloromethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.